molecular formula C20H27F2N3O5S B2848947 N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872976-64-2

N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2848947
CAS No.: 872976-64-2
M. Wt: 459.51
InChI Key: YTVKIJACUDJXKF-UHFFFAOYSA-N
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Description

N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the Oxazinan Ring: This step involves the reaction of an appropriate amine with an epoxide or a similar compound to form the oxazinan ring.

    Introduction of the Difluorophenyl Sulfonyl Group: This can be achieved through sulfonylation reactions, where a difluorophenyl sulfonyl chloride reacts with the oxazinan intermediate.

    Attachment of the Cycloheptyl Group: This step involves the reaction of the intermediate with a cycloheptyl amine under suitable conditions.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide: Similar structure but with different substituents.

    N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide: Another oxalamide derivative with different functional groups.

Uniqueness

N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to its combination of a cycloheptyl group, a difluorophenyl sulfonyl group, and an oxazinan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N'-cycloheptyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N3O5S/c21-14-8-9-16(22)17(12-14)31(28,29)25-10-5-11-30-18(25)13-23-19(26)20(27)24-15-6-3-1-2-4-7-15/h8-9,12,15,18H,1-7,10-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVKIJACUDJXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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